Home > Products > Building Blocks P1412 > Methyl 4-(guanidinomethyl)benzoate
Methyl 4-(guanidinomethyl)benzoate - 736080-30-1

Methyl 4-(guanidinomethyl)benzoate

Catalog Number: EVT-396370
CAS Number: 736080-30-1
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The most common method for the production of methyl benzoate, a similar compound, is through the esterification of benzoic acid with methanol . This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce methyl benzoate .

Molecular Structure Analysis

Methyl benzoate, a similar compound, is characterized by a benzene ring connected to an ester functional group . Its structure is represented by the chemical formula C8H8O2 .

Chemical Reactions Analysis

Esters, such as methyl benzoate, react with acids to liberate heat along with alcohols and acids . They also react with organometallic compounds to form tertiary alcohols . Furthermore, esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .

Physical And Chemical Properties Analysis

Methyl benzoate, a similar compound, is a colorless liquid at room temperature . It has a boiling point of around 198-199°C, and a density of approximately 1.08 g/cm3 at 25°C . It is slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .

Methyl 4-(bromomethyl)benzoate

    Compound Description: This compound serves as a crucial precursor in synthesizing various organic compounds, including pharmaceuticals. It's primarily recognized for its role in synthesizing Methyl 4-(carbamimidamidomethyl)benzoate.

Methyl 4-methylbenzoate

    Compound Description: Also known as methyl p-toluate, this compound acts as a vital building block for synthesizing various organic compounds, notably Methyl 4-(bromomethyl)benzoate.

Source

The synthesis of methyl 4-(guanidinomethyl)benzoate can be traced back to the esterification of 4-(guanidinomethyl)benzoic acid. The precursor, 4-(guanidinomethyl)benzoic acid, is synthesized through various methods, including the reaction of guanidine with benzoic acid derivatives. The compound can be found in several patent documents and research articles that describe its preparation and applications in biological systems .

Classification

Methyl 4-(guanidinomethyl)benzoate is classified as:

  • Chemical Class: Ester
  • Functional Groups: Contains an ester functional group (-COO-) and a guanidinomethyl substituent.
Synthesis Analysis

Methods

The primary method for synthesizing methyl 4-(guanidinomethyl)benzoate involves the esterification of 4-(guanidinomethyl)benzoic acid with methanol. This reaction typically requires an acidic catalyst, such as hydrochloric acid, to facilitate the formation of the ester bond.

Technical Details

  1. Reaction Setup: The reaction mixture is prepared by combining 4-(guanidinomethyl)benzoic acid with methanol in the presence of hydrochloric acid.
  2. Temperature Control: The reaction is conducted at controlled temperatures, often between -15°C to +10°C, to optimize yield and minimize side reactions.
  3. Extraction Process: Post-reaction, the organic phase containing methyl 4-(guanidinomethyl)benzoate is separated, often using solvents like toluene or methylene chloride .
Molecular Structure Analysis

Structure

The molecular structure of methyl 4-(guanidinomethyl)benzoate can be represented as follows:

  • Molecular Formula: C11_{11}H14_{14}N2_{2}O2_{2}
  • Structural Features:
    • A benzoate moiety (aromatic ring with a carboxylate group).
    • A guanidinomethyl group (-NH-C(NH)-NH2_2) attached to the benzene ring.

Data

  • Molecular Weight: Approximately 218.25 g/mol.
  • Melting Point: Data on melting point may vary based on purity but is generally around room temperature for esters.
Chemical Reactions Analysis

Reactions

Methyl 4-(guanidinomethyl)benzoate can undergo various chemical reactions:

  • Hydrolysis: In aqueous conditions, it can revert to its constituent acids.
  • Substitution Reactions: The guanidinomethyl group can participate in nucleophilic substitution reactions due to its basicity.

Technical Details

The stability of methyl 4-(guanidinomethyl)benzoate under different pH conditions allows for its use in various synthetic pathways, including coupling reactions with other nucleophiles or electrophiles.

Mechanism of Action

Process

In biological systems, methyl 4-(guanidinomethyl)benzoate may interact with specific receptors or enzymes due to the presence of the guanidine group, which can enhance binding affinity due to hydrogen bonding capabilities.

Data

Research suggests that compounds with similar structures exhibit significant biological activity, potentially influencing pathways related to cell signaling or enzyme inhibition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents like ethanol and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Can react with strong nucleophiles or electrophiles due to the presence of functional groups.
Applications

Scientific Uses

Methyl 4-(guanidinomethyl)benzoate has potential applications in:

  • Medicinal Chemistry: As a building block for drug development targeting specific biological pathways.
  • Bioconjugation: Used in the labeling of biomolecules for imaging or therapeutic purposes.
  • Research Applications: Investigated for its effects on cellular processes and interactions with proteins .
Introduction to Methyl 4-(Guanidinomethyl)Benzoate in Targeted Radiopharmaceutical Design

Role as a Prosthetic Group in Radiolabeling Strategies

Methyl 4-(guanidinomethyl)benzoate functions as the foundational precursor for synthesizing N-succinimidyl ester-based prosthetic groups designed for residualizing radiolabeling. The activated esters, exemplified by N-succinimidyl 4-guanidinomethyl-3-iodobenzoate ([I]SGMIB) and its isomer *N-succinimidyl 3-guanidinomethyl-5-iodobenzoate (iso-[*I]SGMIB), react efficiently with epsilon-amino groups of lysine residues on antibodies or sdAbs. The resulting amide bond links the radiolabeled benzoate moiety, bearing the cationic guanidine group, to the targeting protein [2] [4] [8].

The guanidinium group's key mechanistic role lies in disrupting lysosomal escape pathways after antigen-mediated internalization and proteolytic degradation of the antibody conjugate. While directly radioiodinated proteins release small, neutral catabolites like iodotyrosine that readily diffuse out of cells, proteolysis of SGMIB-biomolecule conjugates yields charged catabolites such as 4-guanidinomethyl-3-iodohippuric acid or its analogues. The high basicity of the guanidinium group (pKa ~13.5) ensures protonation and a permanent positive charge within the acidic lysosomal environment (pH ~4.5-5.0). This charge impedes passive diffusion across the lysosomal membrane, leading to pronounced intracellular retention of radioactivity within tumor cells. Comparative studies demonstrated this effect starkly: Anti-EGFRvIII mAb L8A4 labeled using [¹³¹I]SGMIB showed 3-4-fold higher intracellular retention of radioiodine in vitro and significantly higher tumor xenograft uptake in vivo compared to the same mAb labeled via direct iodination or using a less basic pyridinecarboxylate prosthetic agent ([¹²⁵I]SIPC) [1] [4].

The structural optimization of the benzoate scaffold, particularly the position of the guanidinomethyl group relative to the conjugation site (carboxyl group of the NHS ester) and the radiohalogen, significantly impacts biodistribution. Research comparing SGMIB (guanidinomethyl para to NHS, radiohalogen meta) to its structural isomer iso-SGMIB (guanidinomethyl meta to NHS, radiohalogen meta) conjugated to the anti-HER2 sdAb VHH1028 revealed crucial differences. Although both retained excellent tumor targeting, iso-[¹³¹I]SGMIB-VHH1028 exhibited significantly lower kidney accumulation and consequently higher tumor-to-kidney ratios (2.9-fold in SKOV-3 model, 6.3-fold in BT474 model) than [¹³¹I]SGMIB-2Rs15d, a clinically evaluated HER2-targeted agent. This highlights how subtle molecular changes in the prosthetic group, stemming from the precursor benzoate, critically influence normal tissue clearance and therapeutic index [4] [8].

Table 1: Comparative Biodistribution of SGMIB vs. iso-SGMIB Conjugates in HER2+ Xenograft Models (24h Post-Injection)

ConjugateXenograft ModelTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Tumor:Kidney RatioSource
[¹³¹I]SGMIB-2Rs15dSKOV-3 (Ovarian)7.2 ± 1.145.3 ± 5.80.16 [4]
iso-[¹³¹I]SGMIB-VHH_1028SKOV-3 (Ovarian)12.8 ± 2.428.1 ± 4.30.46 (2.9x ↑) [4]
[¹³¹I]SGMIB-2Rs15dBT474 (Breast)5.8 ± 0.962.5 ± 8.10.09 [4]
iso-[¹³¹I]SGMIB-VHH_1028BT474 (Breast)9.3 ± 1.613.2 ± 2.50.70 (6.3x ↑) [4]

Historical Development and Evolution in Residualizing Label Chemistry

The development of methyl 4-(guanidinomethyl)benzoate-derived agents arose from the limitations of early radiohalogenation methods. Direct radioiodination (e.g., Chloramine-T, Iodogen) suffered from in vivo dehalogenation and rapid efflux of catabolites from tumor cells targeting internalizing antigens. Initial residualizing strategies focused on incorporating metabolizable D-amino acid peptides or negatively charged structures to trap radiometabolites, but these often showed suboptimal tumor retention or unfavorable pharmacokinetics [1] [8].

The conceptual breakthrough came with the hypothesis that introducing a positively charged, highly basic functional group could exploit the acidic lysosomal environment for trapping. Guanidine, with its high pKa, was identified as ideal. This led to the synthesis of the tin precursor for methyl 4-(guanidinomethyl)benzoate and its conversion to the first-generation prosthetic agent [*I]SGMIB around 2002-2003 [1] [8]. Early preclinical validation was compelling: [¹³¹I]SGMIB-labeled internalizing mAbs exhibited dramatically improved intracellular retention and tumor uptake compared to conventional labeling methods. This established the guanidinomethyl benzoate (GMB) core as a superior residualizing platform for radiohalogens [1].

Subsequent evolution focused on addressing limitations and expanding radionuclide scope. The need for agents compatible with the alpha-emitter ²¹¹At led to the development of N-succinimidyl 3-[²¹¹At]astato-4-guanidinomethylbenzoate ([²¹¹At]SAGMB). Synthesized via electrophilic destannylation of an analogous tin precursor, [²¹¹At]SAGMB successfully labeled the anti-EGFRvIII mAb L8A4. Biodistribution studies in U87MGΔEGFR glioma xenografts confirmed the principle that the guanidinium group could also effectively trap astatinated catabolites, demonstrating the GMB core's versatility beyond iodine [1] [7]. Concurrently, efforts to improve synthetic efficiency and scalability for therapy were undertaken. A significant advancement was the development of a solid-phase extraction (SPE) method replacing HPLC purification for the key tin precursor and the protected Boc₂-iso-[*I]SGMIB intermediate. This streamlined process achieved consistent radiochemical yields (~48.5%) and enabled the reliable production of high-activity therapeutic doses (up to 8.7 GBq of precursor, yielding up to 1.2 GBq of iso-[¹³¹I]SGMIB-sdAb conjugate) essential for clinical translation [4] [8].

The most recent evolution involves adapting the GMB core for fluorine-18 labeling to create PET imaging agents. The challenge lies in the incompatibility of the classical SGMIB nucleophilic aromatic substitution (SₙAr) route with [¹⁸F]fluoride. Researchers devised innovative strategies using "click chemistry" (CuAAC). Alkyne-modified GMB cores were reacted with ¹⁸F-labeled azides. Initial attempts used hydrophobic [¹⁸F]fluoroalkynes (e.g., 6-[¹⁸F]fluoro-1-hexyne), yielding [¹⁸F]RL-I but with suboptimal hydrophobicity. To improve hydrophilicity and yield, a novel prosthetic group, [¹⁸F]SFETGMB ([¹⁸F]RL-III), was synthesized by clicking a GMB-bearing alkyne with the hydrophilic azide 1-azido-2-(2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethoxy)ethane. While radiochemical yields for the protected intermediate improved significantly (21.5% vs. previous reports for [¹⁸F]RL-I), overall sdAb conjugation yields remained modest (1.7-3.8%), indicating ongoing need for optimization. Nevertheless, this demonstrates the ongoing structural innovation driven by the core GMB pharmacophore to meet diverse radiolabeling needs [2] [8].

Table 2: Evolution of Guanidinomethyl Benzoate (GMB) Derived Prosthetic Agents

Generation/AgentRadionuclideKey InnovationBiomolecule ApplicationPrimary UseRefinement Over Previous
1st: [*I]SGMIB¹²⁵I, ¹³¹IIntroduction of cationic guanidine for lysosomal trappingInternalizing mAbs (e.g., L8A4)RIT (β⁻)Superior tumor retention vs. direct Iodination
1st: [²¹¹At]SAGMB²¹¹AtExtension to α-emitter via analogous destannylationInternalizing mAbs (e.g., L8A4)TRT (α)Demonstrated trapping of α-emitter catabolites
2nd: iso-[*I]SGMIB¹²⁵I, ¹³¹IIsomeric shift (guanidine position) improving T:K ratiosdAbs (e.g., VHH_1028, 5F7)RIT (β⁻), DiagnosticsLower kidney retention, higher therapeutic index
2nd: SPE PurificationN/A (Precursor)Solid-phase extraction replacing HPLCEnables high-activity sdAb labelingScalable RPT productionRobust, high-yield synthesis for therapy doses
3rd: [¹⁸F]RL-III¹⁸FClick chemistry with hydrophilic PEG-like [¹⁸F]azidesdAbs (e.g., 5F7, 2Rs15d)Immuno-PET DiagnosticsImproved hydrophilicity vs. [¹⁸F]RL-I

Significance in α-Particle and β-Emitter Therapeutics

Prosthetic groups derived from methyl 4-(guanidinomethyl)benzoate are critically significant for enhancing the efficacy of both α-particle and β⁻-particle emitting radiopharmaceutical therapeutics by maximizing tumor absorbed dose through prolonged intracellular retention.

β⁻-Emitter Therapeutics (¹³¹I): The high linear energy transfer (LET) and longer path length of β⁻-particles like ¹³¹I (Eβav~182 keV, range ~0.8 mm) are effective for treating small tumors and micrometastases. However, their efficacy depends critically on prolonged tumor retention. Iso-[¹³¹I]SGMIB, derived from the benzoate precursor, has demonstrated exceptional promise in this domain. When conjugated to the anti-HER2 sdAb VHH1028, iso-[¹³¹I]SGMIB achieved high and specific tumor uptake in subcutaneous SKOV-3 ovarian and BT474 breast carcinoma xenografts. Crucially, its optimized structure delivered significantly lower renal accumulation than its predecessor [¹³¹I]SGMIB conjugated to sdAb 2Rs15d. This resulted in dramatically improved tumor-to-kidney ratios (2.9-fold in SKOV-3, 6.3-fold in BT474), a critical parameter for reducing nephrotoxicity during RPT. Therapeutic studies demonstrated that single-dose (SKOV-3 model: 18.5 MBq) and fractionated-dose (BT474 model: 3x 11.1 MBq) regimens of iso-[¹³¹I]SGMIB-VHH1028 were well-tolerated and induced significant tumor growth delay and survival prolongation. These results underscore the GMB core's role in enabling effective sdAb-based RPT with ¹³¹I by balancing potent tumor irradiation with reduced off-target organ doses [4] [8].

α-Emitter Therapeutics (²¹¹At): Alpha-particles offer unparalleled advantages for eradicating small cell clusters or micrometastases due to their very high LET (~100 keV/μm) and ultrashort path length (50-80 μm). This deposits enormous energy within a few cell diameters, causing dense ionization and irreparable double-strand DNA breaks. However, the short range also means that the α-emitting atom must be internalized and retained very close to the cell nucleus for maximum cytotoxicity. Agents derived from methyl 4-(guanidinomethyl)benzoate, like [²¹¹At]SAGMB and its analogues, are specifically designed to meet this challenge. Conjugation of [²¹¹At]SAGMB to internalizing mAbs (e.g., anti-EGFRvIII L8A4) results in efficient intracellular trapping of ²¹¹At-labeled catabolites after antigen-mediated internalization and lysosomal processing. Biodistribution studies confirmed significantly higher tumor retention of ²¹¹At activity compared to non-residualizing labeling methods. This approach has been successfully extended to sdAbs. The anti-HER2 sdAb 5F7 labeled with an ²¹¹At-labeled GMB analogue ([²¹¹At]YF2 or analogous agent) via site-specific conjugation demonstrated remarkable therapeutic efficacy in a single-dose study using subcutaneous HER2-positive breast cancer xenografts. A single administration (≦ 111 kBq) resulted in complete tumor regression in 50% of treated mice, with no evidence of recurrence during a >60-day observation period, highlighting the extraordinary potency achievable when the high cytotoxicity of α-particles is combined with efficient tumor cell retention mediated by the GMB residualizing chemistry [1] [7] [8]. Research continues to refine these agents, exploring strategies like co-administering "cold" iodo pseudo-carriers (e.g., meta-iodobenzylguanidine, MIBG) to further reduce salivary/lacrimal gland and kidney uptake of ²¹¹At-GMB-sdAb conjugates without compromising tumor targeting, thereby enhancing the therapeutic index [7].

Table 3: Preclinical Therapeutic Efficacy of GMB-Based Radioconjugates

ConjugateRadionuclide (Emission)Target/ModelDosing RegimenKey Therapeutic OutcomeSource
iso-[¹³¹I]SGMIB-VHH_1028¹³¹I (β⁻)HER2+/SKOV-3 (s.c.)Single dose (18.5 MBq)Significant tumor growth delay; Survival prolongation [4]
iso-[¹³¹I]SGMIB-VHH_1028¹³¹I (β⁻)HER2+/BT474 (s.c.)3x 11.1 MBq (Day 0,4,7)Marked tumor growth inhibition; Improved survival [4]
[²¹¹At]SAGMB-L8A4²¹¹At (α)EGFRvIII+/U87MG (s.c.)Biodistribution FocusHigh tumor uptake, retention; Proof-of-principle for α [1]
[²¹¹At]YF2-5F7 (GMB type)²¹¹At (α)HER2+/Breast CA (s.c.)Single dose (111 kBq)Complete tumor regression in 50% of mice; No recurrence >60d [7]

Properties

CAS Number

736080-30-1

Product Name

Methyl 4-(guanidinomethyl)benzoate

IUPAC Name

methyl 4-[(diaminomethylideneamino)methyl]benzoate

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C10H13N3O2/c1-15-9(14)8-4-2-7(3-5-8)6-13-10(11)12/h2-5H,6H2,1H3,(H4,11,12,13)

InChI Key

RUSQUIYMDUXKSM-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CN=C(N)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.